molecular formula C10H17NO3 B8192269 (R)-2-Methyl-3-oxo-pyrrolidine-1-carboxylic acid tert-butyl ester

(R)-2-Methyl-3-oxo-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B8192269
M. Wt: 199.25 g/mol
InChI Key: FQBIJMMPYGOFFR-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Methyl-3-oxo-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral compound that belongs to the class of pyrrolidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methyl-3-oxo-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the [3 + 2] cycloaddition reaction, which is a prominent approach for constructing five-membered heterocyclic scaffolds . This reaction can be catalyzed by various organocatalysts to achieve high stereoselectivity.

Industrial Production Methods

In industrial settings, the production of ®-2-Methyl-3-oxo-pyrrolidine-1-carboxylic acid tert-butyl ester may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

®-2-Methyl-3-oxo-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

®-2-Methyl-3-oxo-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-Methyl-3-oxo-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Methyl-3-oxo-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its chiral nature and specific functional groups, which confer distinct reactivity and biological properties. Its ability to participate in stereoselective reactions makes it valuable in the synthesis of enantiomerically pure compounds.

Properties

IUPAC Name

tert-butyl (2R)-2-methyl-3-oxopyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-7-8(12)5-6-11(7)9(13)14-10(2,3)4/h7H,5-6H2,1-4H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBIJMMPYGOFFR-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)CCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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